molecular formula C18H19ClN2O3 B2957430 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea CAS No. 1396794-12-9

1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea

Cat. No. B2957430
CAS RN: 1396794-12-9
M. Wt: 346.81
InChI Key: MVDUCEWNRSPXIZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea, commonly known as CHU, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of urea derivatives and has a molecular weight of 384.85 g/mol. CHU has been studied extensively due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

  • Chemical Synthesis and Evaluation : Compounds with similar structures have been synthesized and evaluated for their biological activities. For example, a study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessed their antiacetylcholinesterase activity, which is relevant in the context of Alzheimer's disease research. This study highlighted the importance of optimizing the spacer length and substituents for achieving high inhibitory activities, suggesting that similar strategies could be applied to the synthesis and evaluation of 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea for potential biological activities (Vidaluc et al., 1995).

  • Corrosion Inhibition : Another study explored the corrosion inhibition effects of related urea compounds on mild steel in acidic solutions. The research found that these compounds act as mixed-type inhibitors, effectively protecting the steel surface from corrosion. This suggests that 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea could also be investigated for its potential as a corrosion inhibitor in similar acidic environments (Bahrami & Hosseini, 2012).

  • Anticancer Research : The synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents in an in vitro human adenocarcinoma model highlights another potential application. The study identified compounds with significant cytotoxicity, suggesting that structural analogs like 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea could be synthesized and tested for anticancer properties (Gaudreault et al., 1988).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-14-7-5-13(6-8-14)11-20-17(22)21-12-18(23)9-10-24-16-4-2-1-3-15(16)18/h1-8,23H,9-12H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDUCEWNRSPXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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